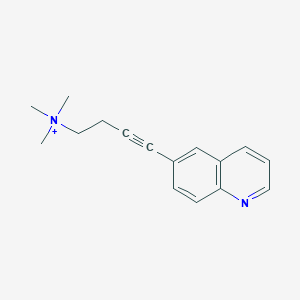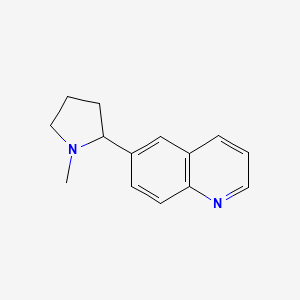![molecular formula C40H48N4O2+2 B10794944 (1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-dimethyl-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium diiodide](/img/structure/B10794944.png)
(1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-dimethyl-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-dimethyl-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2{11,14}.0{1,27}.0{2,7}.0{8,31}.0{10,18}.0{13,17}.0{20,30}.0{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium diiodide is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems and the presence of various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the decacyclic structure and the introduction of functional groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The introduction of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the specific pathways involved. The exact mechanism can vary, but typically involves binding to specific receptors or enzymes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with comparable ring structures and functional groups, such as:
- (1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-dimethyl-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2{11,14}.0{1,27}.0{2,7}.0{8,31}.0{10,18}.0{13,17}.0{20,30}.0{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium diiodide .
- Other decacyclic compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of ring systems and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C40H48N4O2+2 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,17R,18R,20R,27S,29R,30R,31S)-14,26-dimethyl-19-phenyl-21-oxa-8,19-diaza-14,26-diazoniadecacyclo[24.5.2.211,14.01,27.02,7.08,31.010,18.013,17.020,30.024,29]pentatriaconta-2,4,6,9,23-pentaen-35-ylidene]ethanol |
InChI |
InChI=1S/C40H48N4O2/c1-43-16-12-28-34(43)20-29(25(23-43)13-18-45)31-22-41-33-11-7-6-10-32(33)40-15-17-44(2)24-26-14-19-46-39(36(38(40)41)30(26)21-35(40)44)42(37(28)31)27-8-4-3-5-9-27/h3-11,13-14,22,28-30,34-39,45H,12,15-21,23-24H2,1-2H3/q+2/b25-13-,31-22-/t28-,29-,30-,34-,35-,36+,37+,38-,39+,40+,43?,44?/m0/s1 |
InChI Key |
OYEREZMILAMQAG-MQOXDTNHSA-N |
Isomeric SMILES |
C[N+]12CC[C@H]3[C@@H]1C[C@@H](/C(=C\CO)/C2)/C/4=C/N5[C@H]6[C@H]7[C@H]8C[C@H]9[C@@]6(CC[N+]9(CC8=CCO[C@H]7N([C@H]34)C1=CC=CC=C1)C)C1=CC=CC=C15 |
Canonical SMILES |
C[N+]12CCC3C1CC(C(=CCO)C2)C4=CN5C6C7C8CC9C6(CC[N+]9(CC8=CCOC7N(C34)C1=CC=CC=C1)C)C1=CC=CC=C15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10794871.png)
![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B10794876.png)
![{[20-({Dimethyl[(4-nitrophenyl)methyl]azaniumyl}methyl)-3,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{14,19}]icosa-1(20),4,6,8,10,14(19),15,17-octaen-10-yl]methyl}dimethyl[(4-nitrophenyl)methyl]azanium dibromide](/img/structure/B10794890.png)

![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide](/img/structure/B10794894.png)
![(1R,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-24-phenyl-15-(prop-2-en-1-yl)-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaen-15-ium bromide](/img/structure/B10794914.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-di(cyclohex-2-en-1-yl)-24-phenyl-10,26-dioxa-8,24-diaza-15,31-diazoniaundecacyclo[29.5.2.01,32.02,7.08,36.09,22.013,21.015,19.018,23.025,35.029,34]octatriaconta-2,4,6,12,28-pentaene](/img/structure/B10794915.png)
![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine](/img/structure/B10794921.png)
![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine](/img/structure/B10794925.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-bis[2-(acetyloxy)ethyl]-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794929.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-24-phenyl-15,31-bis(prop-2-en-1-yl)-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794932.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-bis[(4-bromophenyl)methyl]-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794933.png)
![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B10794936.png)

